molecular formula C19H15FN4 B11063735 N-benzyl-2-(4-fluorophenyl)imidazo[1,2-a]pyrazin-3-amine

N-benzyl-2-(4-fluorophenyl)imidazo[1,2-a]pyrazin-3-amine

Cat. No.: B11063735
M. Wt: 318.3 g/mol
InChI Key: KFOFAVIMBQCXOF-UHFFFAOYSA-N
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Description

N-benzyl-2-(4-fluorophenyl)imidazo[1,2-a]pyrazin-3-amine is a heterocyclic compound that features an imidazo[1,2-a]pyrazine core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both benzyl and fluorophenyl groups contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(4-fluorophenyl)imidazo[1,2-a]pyrazin-3-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyrazine with 4-fluorobenzaldehyde to form an intermediate Schiff base, which is then cyclized to form the imidazo[1,2-a]pyrazine core. The final step involves the benzylation of the nitrogen atom in the imidazo[1,2-a]pyrazine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(4-fluorophenyl)imidazo[1,2-a]pyrazin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can lead to the formation of amine derivatives .

Scientific Research Applications

N-benzyl-2-(4-fluorophenyl)imidazo[1,2-a]pyrazin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-2-(4-fluorophenyl)imidazo[1,2-a]pyrazin-3-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-2-(4-fluorophenyl)imidazo[1,2-a]pyrazin-3-amine is unique due to its specific imidazo[1,2-a]pyrazine core, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group further enhances its potential for various applications, making it a valuable compound for research and development .

Properties

Molecular Formula

C19H15FN4

Molecular Weight

318.3 g/mol

IUPAC Name

N-benzyl-2-(4-fluorophenyl)imidazo[1,2-a]pyrazin-3-amine

InChI

InChI=1S/C19H15FN4/c20-16-8-6-15(7-9-16)18-19(22-12-14-4-2-1-3-5-14)24-11-10-21-13-17(24)23-18/h1-11,13,22H,12H2

InChI Key

KFOFAVIMBQCXOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(N=C3N2C=CN=C3)C4=CC=C(C=C4)F

Origin of Product

United States

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